molecular formula C10H11BrFNOS B13247612 1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one

1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one

Cat. No.: B13247612
M. Wt: 292.17 g/mol
InChI Key: BIOACFWNOUKRBG-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one is an organic compound that features a unique combination of bromine, fluorine, and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-bromo-2-fluoroaniline with a thiolating agent under controlled conditions. One common method includes the use of thiophosgene in the presence of a base to facilitate the formation of the thiolanone ring. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)ethanone: Similar in structure but lacks the thiolanone ring.

    4-Bromo-2-fluoroaniline: Precursor to the compound, with similar halogenation but different functional groups.

    Thiophosgene: Used in the synthesis of the compound, shares the sulfur component.

Uniqueness

1-[(4-Bromo-2-fluorophenyl)imino]-1lambda6-thiolan-1-one is unique due to its combination of bromine, fluorine, and sulfur atoms, which confer specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H11BrFNOS

Molecular Weight

292.17 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)iminothiolane 1-oxide

InChI

InChI=1S/C10H11BrFNOS/c11-8-3-4-10(9(12)7-8)13-15(14)5-1-2-6-15/h3-4,7H,1-2,5-6H2

InChI Key

BIOACFWNOUKRBG-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=NC2=C(C=C(C=C2)Br)F)(=O)C1

Origin of Product

United States

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